CETP Inhibition: Structural Class Differentiation from Leading Dibenzylamine Pyrimidines
A structurally related compound from the dibenzylamine pyrimidine class, N-{1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-N-({2-[(cyclopentylmethyl)(ethyl)amino]-5-(trifluoromethyl)phenyl}methyl)-5-[2-(methylsulfonyl)ethoxy]pyrimidin-2-amine (Example 3 in EP2149563B1), demonstrated a dose-dependent increase in plasma HDL cholesterol in hamsters after 7-day oral administration [1]. This provides a class-level inference that the dibenzylamine structural motif is critical for CETP engagement. However, this is not a direct head-to-head comparison for CAS 1001607-97-1, for which no CETP inhibition data is available.
| Evidence Dimension | HDL Cholesterol Increase in Hamster Model |
|---|---|
| Target Compound Data | No data available for CAS 1001607-97-1 |
| Comparator Or Baseline | EP2149563B1 Example 3: HDL-C increase observed at 10, 30, and 100 mg/kg/day over 7 days |
| Quantified Difference | Not quantifiable for target compound |
| Conditions | Repeated oral administration in hamsters (in vivo) |
Why This Matters
This class-level data confirms the therapeutic relevance of the dibenzylamine pyrimidine scaffold, but underscores the procurement risk of relying on class data alone, as small structural changes can drastically alter potency.
- [1] Ohgiya T, et al. (Kowa Company, Ltd.). EP2149563B1: Novel pyrimidine compound having dibenzylamine structure, and medicine comprising the compound. Granted 2015-01-07. View Source
